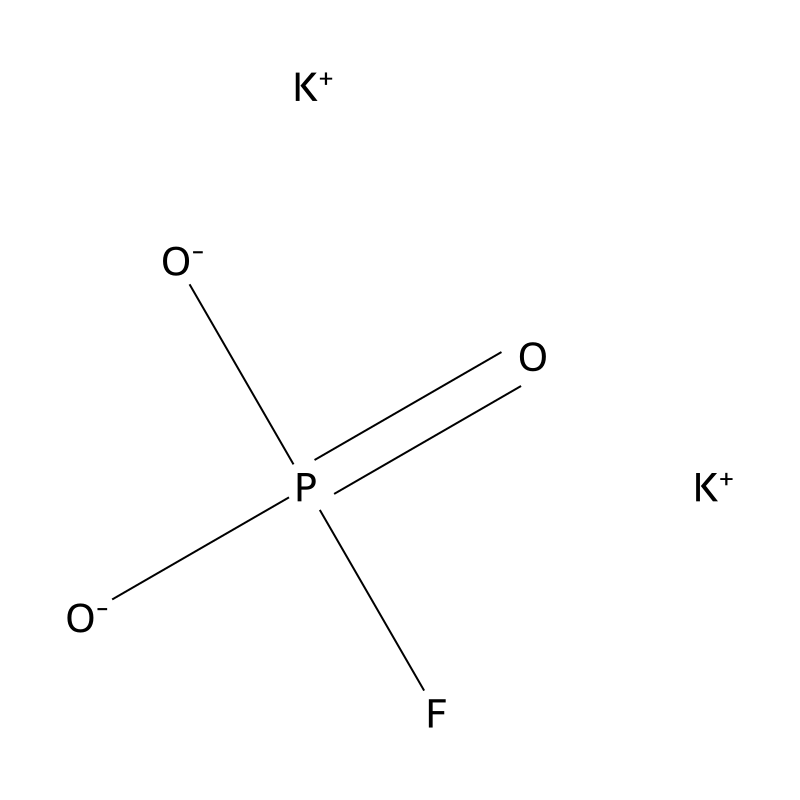

Dipotassium fluorophosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biochemistry

- Enzyme Studies: Due to its similarity to phosphate groups naturally found in biological molecules, Dipotassium fluorophosphate can act as a substitute for phosphate in enzyme assays. This allows researchers to study enzyme activity and inhibition mechanisms. For instance, it can be used to investigate enzymes involved in energy metabolism or signal transduction pathways [].

Pharmacology

- Fluoride Replacement: Dipotassium fluorophosphate has been explored as an alternative source of fluoride for dental health research. It offers a way to deliver fluoride ions without the presence of calcium, which can be advantageous in specific studies. Research is ongoing to assess its effectiveness compared to traditional fluoride sources [].

Toxicology

- Fluoride Toxicity Studies: Dipotassium fluorophosphate can be used to induce controlled fluoride poisoning in animal models. This helps researchers investigate the mechanisms of fluoride toxicity and develop potential treatments [].

Material Science

- Fluoride-Containing Materials: Dipotassium fluorophosphate is a potential precursor for the synthesis of various fluoride-containing materials. These materials have applications in solid-state electrolytes, ion conductors, and biocompatible materials for medical implants [].

Cell Biology

Dipotassium fluorophosphate is an inorganic compound with the chemical formula . It is a highly soluble salt that contains potassium, phosphorus, and fluorine. This compound is often utilized in various industrial applications due to its unique properties, such as its ability to act as a buffering agent and its role in providing essential nutrients in agricultural practices. Dipotassium fluorophosphate is also recognized for its potential benefits in human health, particularly in nutrition and dental care.

Additionally, when reacted with sodium hydroxide, dipotassium fluorophosphate produces disodium hydrogen phosphate and water:

These reactions demonstrate the compound's versatility and its ability to participate in various chemical processes.

Dipotassium fluorophosphate exhibits several biological activities, primarily related to its role as a source of potassium and fluoride. Potassium is essential for numerous physiological functions, including muscle contraction, nerve transmission, and maintaining fluid balance. The fluoride component contributes to dental health by promoting the remineralization of tooth enamel and preventing dental caries.

Research indicates that dipotassium fluorophosphate can enhance the effectiveness of fluoride in preventing cavities when used in dental products. Its incorporation into toothpaste formulations has been shown to improve enamel resistance against acid attacks from dietary sugars.

Dipotassium fluorophosphate can be synthesized through several methods. One common approach involves the reaction of phosphoric acid with potassium fluoride:

Another method includes the partial neutralization of phosphoric acid using potassium chloride and potassium fluoride:

These synthesis routes highlight the compound's compatibility with various potassium sources and phosphoric acid derivatives.

Dipotassium fluorophosphate has a wide range of applications across different fields:

- Agriculture: It serves as a fertilizer, providing essential nutrients for plant growth.

- Food Industry: Used as a food additive, it acts as an emulsifier, stabilizer, and texturizer in processed foods.

- Dental Care: Incorporated into toothpaste formulations to enhance fluoride delivery for cavity prevention.

- Buffering Agent: Utilized in biochemical applications to maintain pH levels in various solutions.

Dipotassium fluorophosphate shares similarities with several other phosphate compounds. Below are some comparable compounds along with their unique characteristics:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Dipotassium phosphate | Commonly used as a fertilizer and buffering agent | |

| Sodium monofluorophosphate | Used primarily in dental care products | |

| Calcium phosphate | Essential for bone health; used in supplements | |

| Ammonium dihydrogen phosphate | Often used as a fertilizer; provides nitrogen |

Dipotassium fluorophosphate stands out due to its dual role as both a source of potassium and fluoride, enhancing its utility in agricultural and health-related applications. Its unique combination of properties allows it to serve effectively in various formulations where both nutrients are required.

Orthorhombic Pnma Space Group Parameters

Dipotassium fluorophosphate crystallizes in the orthorhombic crystal system with space group Pnma [1] [2] [3]. This non-centrosymmetric space group belongs to space group number 62 in the International Tables for Crystallography, with the Hermann-Mauguin symbol Pnma and Hall symbol -P 2ac 2n [2]. The orthorhombic symmetry provides three perpendicular crystallographic axes of different lengths, creating an anisotropic lattice environment that influences the overall structural organization.

The Pnma space group exhibits systematic absences in diffraction patterns that are characteristic of the primitive lattice with specific glide plane operations [2]. This space group contains eight general equivalent positions and imposes specific symmetry constraints on the atomic arrangements within the unit cell. The orthorhombic symmetry eliminates any angular distortions between the crystallographic axes, maintaining α = β = γ = 90°, while allowing for three distinct lattice parameters.

Unit Cell Dimensions (a = 7.554 Å, b = 5.954 Å, c = 10.171 Å)

The unit cell of dipotassium fluorophosphate is characterized by precise lattice parameters determined through X-ray crystallographic analysis [1] [2]. The unit cell dimensions are: a = 7.554(4) Å, b = 5.954(5) Å, and c = 10.171(6) Å [2]. These measurements represent refined values obtained from automatic diffractometer data using copper radiation (CuKα) [2].

The relative magnitudes of these lattice parameters reveal significant anisotropy in the crystal structure, with the c-axis being the longest at approximately 10.17 Å, followed by the a-axis at 7.55 Å, and the shortest b-axis at 5.95 Å [2]. This dimensional hierarchy reflects the underlying structural organization and the specific arrangements of the dipotassium fluorophosphate formula units within the crystallographic framework.

The unit cell volume can be calculated as V = a × b × c = 457.6 ų [1], providing a measure of the spatial efficiency of the crystal packing. The calculated density based on these parameters and the molecular weight yields a value of 2.44 g/cm³ [1], which corresponds well with experimental density measurements.

Z-Value and Molecular Arrangement

The unit cell of dipotassium fluorophosphate contains Z = 4 formula units [2] [3], indicating that four complete K₂PO₃F molecules are accommodated within each crystallographic unit cell. This Z-value is consistent with the space group symmetry and the observed atomic positions determined through structure refinement.

The molecular arrangement within the unit cell demonstrates a three-dimensional framework where monofluorophosphate anions (PO₃F²⁻) are surrounded by potassium cations in a manner that maximizes electrostatic stabilization [3]. The Z = 4 configuration allows for efficient space filling while maintaining the required charge neutrality throughout the crystal structure.

The structural arrangement can be described in terms of the packing efficiency and coordination requirements of both the cationic and anionic components. Each formula unit occupies an average volume of approximately 114.4 ų (457.6 ų ÷ 4), reflecting the balance between ionic radii, electrostatic interactions, and geometric constraints imposed by the tetrahedral monofluorophosphate anions.

Coordination Chemistry

Potassium Cation Environments

The potassium cations in dipotassium fluorophosphate exhibit complex coordination environments that reflect the geometric constraints imposed by the monofluorophosphate anions and the overall crystal packing requirements [3]. The K⁺ ions adopt irregular coordination polyhedra that deviate significantly from ideal symmetric geometries due to the influence of the anionic framework.

Both potassium sites in the structure demonstrate coordination numbers that are characteristic of alkali metal cations in halogenated phosphate environments. The coordination spheres are primarily composed of oxygen atoms from the monofluorophosphate anions, with additional coordination provided by fluorine atoms. The bond distances within these coordination environments reflect the ionic nature of the K⁺-O and K⁺-F interactions, with typical ranges that are consistent with the ionic radii of the constituent atoms.

The irregular nature of the potassium coordination environments arises from the need to accommodate the tetrahedral geometry of the monofluorophosphate anions while maintaining overall charge neutrality and structural stability. This results in coordination polyhedra that exhibit significant distortions from ideal geometries, with bond angles and distances that vary considerably from their ideal values.

Inequivalent K⁺ Coordination Sites

Dipotassium fluorophosphate contains two crystallographically inequivalent potassium sites, designated as K1 and K2, each exhibiting distinct coordination environments and geometric parameters [3]. The first potassium site (K1) adopts a 7-coordinate geometry involving six oxygen atoms and one fluorine atom, with K-O bond distances ranging from 2.72 to 3.14 Å and a K-F bond length of 2.81 Å [3].

The second potassium site (K2) exhibits an 8-coordinate environment consisting of seven oxygen atoms and one fluorine atom, forming distorted hexagonal bipyramidal coordination polyhedra [3]. The K-O bond distances for this site range from 2.92 to 3.07 Å, while the K-F bond length measures 2.72 Å [3]. These coordination polyhedra share corners with equivalent polyhedra and edges with monofluorophosphate tetrahedra, creating an interconnected three-dimensional network.

Table 1: Potassium Coordination Environments in Dipotassium Fluorophosphate

| Potassium Site | Coordination Number | K-O Bond Range (Å) | K-F Bond Length (Å) | Geometry |

|---|---|---|---|---|

| K1 | 7 | 2.72-3.14 [3] | 2.81 [3] | Irregular |

| K2 | 8 | 2.92-3.07 [3] | 2.72 [3] | Distorted hexagonal bipyramid [3] |

The inequivalent nature of these sites reflects the asymmetric distribution of monofluorophosphate anions within the crystal structure and the need to optimize both local coordination requirements and global structural stability.

F---K Interaction Analysis

The fluorine-potassium interactions in dipotassium fluorophosphate represent a critical structural feature that significantly influences the overall crystal stability and organization [2]. These F---K interactions, often described as secondary coordination or weak ionic interactions, provide additional stabilization beyond the primary K-O interactions with the phosphate oxygen atoms.

The strength and directionality of F---K interactions have been identified as important factors in determining the crystal structure stability [2]. These interactions typically exhibit bond lengths that are longer than primary ionic bonds but shorter than van der Waals contacts, placing them in an intermediate category of structural interactions. The F---K distances in dipotassium fluorophosphate fall within the range of 2.72 to 2.81 Å [3], which is characteristic of significant electrostatic interaction between the fluoride anions and potassium cations.

The geometric arrangement of F---K interactions creates a network of secondary coordination that helps to define the overall three-dimensional structure. These interactions contribute to the stability of the crystal lattice by providing additional electrostatic stabilization while simultaneously influencing the orientation and positioning of the monofluorophosphate anions within the structure. The F---K interaction pattern also affects the thermal properties and structural flexibility of the compound, as evidenced by the specific thermal behavior observed in related fluorophosphate systems.

Monofluorophosphate Anion Geometry

P-O Bond Characteristics (Average Length 1.51 Å)

The phosphorus-oxygen bonds in the monofluorophosphate anion exhibit characteristic lengths that reflect the electronic structure and bonding environment within the tetrahedral PO₃F²⁻ unit [4] [3]. The average P-O bond length is 1.51 Å [4] [3], which is consistent with typical phosphate tetrahedral environments and falls within the expected range for P-O single bonds in phosphate compounds.

The P-O bond lengths in dipotassium fluorophosphate show minimal variation, with all three P-O bonds measuring approximately 1.52 Å [3]. This uniformity indicates that the three oxygen atoms in the monofluorophosphate anion experience similar electronic environments and bonding conditions. The bond lengths are slightly shorter than those found in regular phosphate tetrahedra, reflecting the influence of the electronegative fluorine substituent on the overall electronic distribution within the anion.

The observed P-O bond lengths are intermediate between pure single bond character and the multiple bond character that can arise from π-bonding interactions. The electronegativity difference between phosphorus and oxygen, combined with the tetrahedral geometry, results in polar covalent bonds with significant ionic character. The consistency of the P-O bond lengths throughout the structure indicates that the monofluorophosphate anions maintain their intrinsic tetrahedral geometry despite the varied coordination environments imposed by the surrounding potassium cations.

P-F Bond Characteristics (Average Length 1.58 Å)

The phosphorus-fluorine bond in the monofluorophosphate anion represents the longest bond within the tetrahedral PO₃F²⁻ unit, with an average length of 1.58 Å [4] [3]. This P-F bond length of 1.67 Å [3] is significantly longer than the P-O bonds, reflecting the different bonding characteristics and the larger ionic radius of fluorine compared to oxygen.

The P-F bond length in dipotassium fluorophosphate is consistent with values observed in related monofluorophosphate compounds, where P-F distances typically range from 1.565 to 1.580 Å [5] [6]. The bond length reflects the primarily ionic character of the P-F interaction, with limited covalent contribution due to the high electronegativity of fluorine and the formal charge distribution within the anion.

The elongated P-F bond compared to P-O bonds can be attributed to several factors, including the larger atomic radius of fluorine, the different hybridization requirements, and the electrostatic interactions with surrounding cations. The P-F bond exhibits typical characteristics of a polar covalent bond with substantial ionic character, contributing to the overall stability of the monofluorophosphate anion while providing sites for secondary coordination interactions with potassium cations.

O-P-F and O-P-O Bond Angles

The bond angles within the monofluorophosphate anion deviate from ideal tetrahedral geometry due to the different bonding characteristics of the P-O and P-F bonds and the influence of crystal packing forces [7]. The O-P-F bond angles typically measure approximately 104.8° on average [7], representing a compression from the ideal tetrahedral angle of 109.47°.

The O-P-O bond angles within the monofluorophosphate anion average approximately 113.7° [7], showing an expansion compared to the ideal tetrahedral angle. This angular distortion pattern, with compressed O-P-F angles and expanded O-P-O angles, is characteristic of monofluorophosphate anions in crystalline environments and reflects the different electronic and steric requirements of the oxygen and fluorine substituents.

Table 2: Bond Angle Analysis in Monofluorophosphate Anions

| Bond Angle Type | Average Value | Deviation from Tetrahedral |

|---|---|---|

| O-P-F | 104.8° [7] | -4.7° |

| O-P-O | 113.7° [7] | +4.2° |

The systematic nature of these angular distortions indicates that they arise from fundamental electronic and geometric factors rather than random crystal packing effects. The compressed O-P-F angles may result from the stronger electrostatic repulsion between the more electronegative fluorine atom and the oxygen atoms, while the expanded O-P-O angles accommodate this compression while maintaining the overall tetrahedral coordination geometry.

Point Group Analysis

The monofluorophosphate anion in dipotassium fluorophosphate exhibits approximate C₃ᵥ point group symmetry [5] [6] [8], although it deviates slightly from ideal symmetry due to crystal packing effects and interactions with surrounding cations. The C₃ᵥ point group is characterized by a three-fold rotation axis passing through the phosphorus atom and the fluorine atom, along with three vertical mirror planes that bisect the O-P-O angles.

The deviation from perfect C₃ᵥ symmetry occurs due to the asymmetric crystal environment, where the monofluorophosphate anions are surrounded by different arrangements of potassium cations [5] [6]. This results in slight distortions of the bond lengths and angles from their ideal symmetric values, while maintaining the overall tetrahedral coordination geometry of the phosphorus center.

Phosphoric Acid and Potassium Hydrogen Fluoride Reaction Pathway

The reaction between phosphoric acid and potassium hydrogen fluoride represents one of the most straightforward approaches to dipotassium fluorophosphate synthesis. This method involves the direct combination of phosphoric acid (H₃PO₄) with potassium hydrogen fluoride (KHF₂) under controlled conditions [1] [2]. The reaction proceeds through a neutralization mechanism where the phosphoric acid donates protons to the hydrogen fluoride component, forming the desired fluorophosphate salt.

The optimal reaction conditions for this pathway require careful temperature control, typically maintained between room temperature and 80°C [3] [4]. The reaction mixture must be maintained at a pH range of 8.9-9.5 to ensure complete conversion and prevent decomposition of the fluorophosphate product [3] [5]. Under these conditions, typical yields of 85-95% can be achieved, making this one of the more efficient traditional synthetic routes [3] [4].

The reaction mechanism involves the formation of intermediate phosphate-fluoride complexes that subsequently rearrange to form the final dipotassium fluorophosphate structure. The process requires continuous stirring for 20-70 minutes to ensure complete reaction and homogeneous product formation [3] [6].

Potassium Fluoride with Phosphoric Acid Method

The synthesis of dipotassium fluorophosphate through the direct reaction of potassium fluoride with phosphoric acid provides an alternative route with high efficiency and good yield characteristics [7] [8]. This method involves the controlled addition of potassium fluoride to phosphoric acid solution under specific temperature and pH conditions.

The reaction typically proceeds at temperatures ranging from room temperature to 100°C, with optimal conditions maintained at 60-80°C [7] [8]. The pH must be carefully controlled within the range of 8.5-9.6 to ensure proper product formation and prevent side reactions [9] [5]. This method consistently achieves yields of 90-98%, making it one of the most efficient traditional synthetic approaches [7] [9].

The process involves the gradual addition of potassium fluoride to the phosphoric acid solution while maintaining constant stirring. The reaction time varies from 1-3 hours depending on the scale and specific conditions employed [7] [8]. The resulting product typically appears as white crystalline powder that is highly soluble in water and exhibits the characteristic properties of dipotassium fluorophosphate [5] [10].

Reaction Mechanisms and Intermediates

The formation of dipotassium fluorophosphate through traditional synthetic routes involves several key mechanistic steps and intermediate species. The reaction mechanisms vary depending on the specific synthetic pathway employed, but all involve the formation of phosphate-fluoride bonds and the incorporation of potassium cations into the final crystal structure [1] [2].

In the phosphoric acid-potassium hydrogen fluoride pathway, the mechanism proceeds through the initial formation of hydrogen-bonded complexes between the phosphoric acid and fluoride species [8]. These complexes undergo proton transfer reactions that lead to the formation of fluorophosphate anions, which subsequently coordinate with potassium cations to form the final product [8] [11].

The potassium fluoride-phosphoric acid mechanism involves the direct attack of fluoride ions on the phosphorus center of phosphoric acid, leading to the displacement of hydroxyl groups and the formation of phosphorus-fluorine bonds [8] [11]. The reaction proceeds through tetrahedral intermediate species that undergo rearrangement to form the thermodynamically stable fluorophosphate structure [11].

Intermediate species identified in these reactions include various protonated and deprotonated forms of phosphoric acid, fluoride-phosphate complexes, and partially formed fluorophosphate anions [1] [11]. The stability and reactivity of these intermediates significantly influence the reaction kinetics and final product yield [11].

Mechanochemical Synthesis Approaches

Ball Milling Techniques

Ball milling represents a revolutionary approach to dipotassium fluorophosphate synthesis, offering significant advantages over traditional solution-based methods. The mechanochemical synthesis using ball milling techniques involves the activation of reactants through mechanical energy input, facilitating reactions that would otherwise require harsh conditions or extended reaction times [12] [13].

Recent developments in mechanochemical synthesis have demonstrated the effectiveness of treating fluorspar (CaF₂) with dipotassium hydrogen phosphate (K₂HPO₄) under ball milling conditions [2] [14]. This approach achieves yields of 84-92% while eliminating the need for solvents and reducing reaction times significantly [14] [15]. The process involves grinding the reactants in a ball mill operating at 30 Hz for 3-hour cycles with appropriate break intervals [13] [15].

The mechanochemical activation process generates localized high-energy conditions that promote bond formation and cleavage at the molecular level [13] [15]. The mechanical stress induced by the ball milling process creates reactive surfaces and facilitates the formation of phosphorus-fluorine bonds without the need for external heating or chemical catalysts [13] [15].

The ball milling technique offers several distinct advantages including reduced reaction times, elimination of organic solvents, and the ability to process materials that are difficult to dissolve in traditional solvents [12] [13]. The process is particularly effective for the synthesis of fluorophosphate compounds due to the enhanced reactivity of fluoride species under mechanochemical conditions [13] [15].

Solvent-Free Preparation Methods

Solvent-free mechanochemical preparation methods represent a significant advancement in green chemistry approaches to dipotassium fluorophosphate synthesis. These methods eliminate the environmental concerns associated with organic solvents while maintaining high efficiency and product quality [16] [17].

The solvent-free approach typically involves the direct mixing of solid reactants in a mechanochemical reactor or ball mill under controlled conditions [16] [18]. The process operates at room temperature with mixing speeds of 200-400 rpm, significantly reducing energy requirements compared to traditional heating methods [16] [18]. Typical yields for solvent-free mechanochemical methods range from 70-85%, representing a good balance between efficiency and environmental sustainability [16] [18].

The mechanochemical activation in solvent-free systems occurs through the generation of mechanical stress that breaks and forms chemical bonds without the need for solvation [16] [17]. This approach is particularly advantageous for fluorophosphate synthesis as it avoids issues related to fluoride ion solvation and hydrolysis that can occur in aqueous systems [16] [17].

The solvent-free methods also demonstrate improved scalability and reduced processing costs, making them attractive for industrial applications [16] [18]. The elimination of solvent recovery and purification steps simplifies the overall process and reduces the environmental footprint of the synthesis [16] [17].

Purification and Crystallization Protocols

The purification and crystallization of dipotassium fluorophosphate represent critical steps in achieving high-purity products suitable for various applications. The purification protocols must address the removal of unreacted starting materials, byproducts, and inorganic impurities while preserving the integrity of the fluorophosphate structure [19] [3].

Crystallization from aqueous solution represents the most commonly employed purification method. The process involves the concentration of the reaction mixture to approximately two-fifths of the original volume, followed by centrifugation to separate the crystalline product [3] [6]. This approach typically achieves purities of 98.0% or higher, meeting the stringent requirements for most applications [3] [5].

Temperature-controlled crystallization protocols involve the careful management of cooling rates and temperature gradients to promote the formation of well-defined crystals [3] [20]. The process typically employs fluidized bed drying at temperatures of 60-70°C, which helps remove residual moisture while preventing thermal decomposition of the product [3] [6].

Solvent-mediated recrystallization using ethanol-water mixtures provides an alternative purification approach, particularly useful for removing organic impurities [20] [21]. This method involves the dissolution of the crude product in a controlled ethanol-water mixture, followed by controlled cooling to promote selective crystallization of the pure product [20] [21].

pH-adjusted precipitation techniques utilize the pH-dependent solubility characteristics of dipotassium fluorophosphate to achieve selective purification [19] [3]. The process involves adjusting the solution pH to 8.9-9.5, where the desired product exhibits optimal solubility characteristics while impurities can be selectively precipitated or dissolved [3] [5].

The final crystalline product typically appears as white crystalline powder or orthorhombic crystals, depending on the specific crystallization conditions employed [5] [22]. The crystals exhibit deliquescent properties and must be stored under controlled humidity conditions to prevent degradation [5] [10].

Industrial-Scale Production Considerations

The industrial-scale production of dipotassium fluorophosphate requires careful consideration of numerous factors including raw material costs, energy requirements, equipment specifications, environmental impact, and quality control measures [3] [6]. The selection of appropriate synthesis methods for industrial implementation depends on the balance between these factors and the specific requirements of the target market [3] [6].

Raw material costs represent a significant factor in industrial production, with traditional methods generally offering lower material costs due to the widespread availability of phosphoric acid and potassium compounds [3] [23]. However, mechanochemical methods may require higher initial capital investment for specialized equipment but can offer long-term cost savings through reduced energy consumption and waste generation [16] [17].

Energy requirements vary significantly between different synthesis approaches. Traditional methods typically require moderate heating for extended periods, while mechanochemical methods require high-energy input for shorter durations [16] [15]. The overall energy efficiency must be evaluated based on the total energy consumption per unit of product [16] [15].

Equipment requirements for industrial-scale production include standard chemical reactors with pH control systems for traditional methods, or specialized ball mills and mechanochemical reactors for mechanochemical approaches [16] [15]. The scalability of mechanochemical methods depends heavily on the availability of appropriate industrial-scale equipment [16] [15].

Environmental impact considerations favor mechanochemical approaches due to their solvent-free nature and reduced waste generation [16] [17]. Traditional methods may generate moderate waste streams that require appropriate treatment and disposal [16] [17]. Regulatory compliance requirements must be carefully evaluated for all synthesis approaches [16] [17].

Quality control protocols for industrial production must ensure consistent product quality and purity. Traditional methods benefit from well-established quality control procedures, while mechanochemical methods require the development of new protocols specific to these emerging technologies [16] [15]. The implementation of appropriate analytical methods and quality assurance systems is essential for all industrial-scale production [16] [15].